molecular formula C14H16O3 B14419969 (1-Formylcyclohexyl) benzoate

(1-Formylcyclohexyl) benzoate

Cat. No.: B14419969
M. Wt: 232.27 g/mol
InChI Key: UKQGDXZRNDYWCI-UHFFFAOYSA-N
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Description

(1-Formylcyclohexyl) benzoate is a benzoic acid ester derivative featuring a cyclohexane ring substituted with a formyl group (-CHO) at the 1-position, esterified to a benzoyl group. The cyclohexyl-formyl moiety may confer unique steric and electronic effects, influencing solubility, reactivity, and biological activity compared to simpler benzoates.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

(1-formylcyclohexyl) benzoate

InChI

InChI=1S/C14H16O3/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

UKQGDXZRNDYWCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Formylcyclohexyl) benzoate typically involves the esterification of (1-Formylcyclohexyl) alcohol with benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(1-Formylcyclohexyl) benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Formylcyclohexyl) benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The formyl group can act as an electrophile, facilitating various nucleophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure distinguishes it from other benzoates through its cyclohexane backbone and formyl substituent. Key comparisons include:

Phenyl Benzoate (CAS 93-99-2)
  • Structure : Aromatic ester with a phenyl group directly bonded to the benzoyloxy moiety.
  • Applications : Candidate for behavioral regulation in Tingidae species (e.g., chrysanthemum lace bug) .
Methyl Benzoate (CAS 93-58-3)
  • Structure : Simple aliphatic ester with a methyl group.
  • Physical Properties : Pleasant odor reminiscent of cananga oil; naturally occurring in meadowsweet (Filipendula ulmaria) .
  • Acidity : Derived from benzoic acid (pKa ~4.2), influencing solubility and stability in biological systems .
Benzyl Benzoate
  • Structure : Aromatic-aliphatic ester with a benzyl group.
  • Odor Profile : Light, balsamic, almond-like scent .
  • Applications : Widely used in pharmaceuticals and cosmetics.
Cyclohexylmethyl Bromide (CAS 2550-36-9)
  • Structure : Cyclohexane substituted with a bromomethyl group (C7H13Br).

Physicochemical Properties

Compound Molecular Weight Odor/Scents pKa (of parent acid) Key Substituents
(1-Formylcyclohexyl) benzoate* ~246.3 (estimated) Not reported ~4.2 (benzoic acid) Cyclohexyl-formyl
Phenyl benzoate 198.21 Not reported ~4.2 Phenyl
Methyl benzoate 136.15 Cananga-like ~4.2 Methyl
Benzyl benzoate 212.24 Almond, balsamic ~4.2 Benzyl
Cyclohexylmethyl bromide 177.08 Not applicable Not applicable Bromomethyl

*Estimated molecular weight based on structural formula C14H16O3.

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